4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid is an organic compound with the molecular formula C15H12ClNO4S. This compound is characterized by the presence of a chlorophenyl group, an ethenyl linkage, a sulfonylamino group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid . These factors can affect the compound’s structure, its interaction with targets, and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid typically involves a multi-step process:
Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage through a reaction between 4-chlorobenzaldehyde and a suitable ethenylating agent under basic conditions.
Sulfonylation: The intermediate product is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine.
Amidation: The sulfonylated intermediate is reacted with 4-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.
Continuous Flow Systems: Employing continuous flow systems to ensure consistent product quality and yield.
Purification: Implementing purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[(4-Chlorophenylsulfonyl)amino]ethyl]benzeneacetic acid
- 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid
Uniqueness
This compound is unique due to its specific structural features, such as the ethenyl linkage and the sulfonylamino group, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4S/c16-13-5-1-11(2-6-13)9-10-22(20,21)17-14-7-3-12(4-8-14)15(18)19/h1-10,17H,(H,18,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCVGSYHHDBJKB-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.